molecular formula C9H16ClNO3 B13570134 Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride

Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride

Cat. No.: B13570134
M. Wt: 221.68 g/mol
InChI Key: FWTHXVBRBIIRIG-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-oxabicyclo[222]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 It is a bicyclic compound that contains an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bicyclo[2.2.2]octane derivative with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the bicyclic structure provides stability and rigidity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
  • Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride

Uniqueness

Methyl 4-amino-2-oxabicyclo[222]octane-1-carboxylate hydrochloride is unique due to the presence of an oxabicyclic ring system, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c1-12-7(11)9-4-2-8(10,3-5-9)6-13-9;/h2-6,10H2,1H3;1H

InChI Key

FWTHXVBRBIIRIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CO2)N.Cl

Origin of Product

United States

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